N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-(2-Methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex compound featuring a bis-amide backbone with a tetrahydroisoquinoline moiety and a thiophene substituent. The molecule’s design integrates pharmacophores associated with receptor binding (tetrahydroisoquinoline) and enhanced lipophilicity (thiophene and methoxy-methylphenyl groups).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-9-10-22(31-2)20(14-17)27-25(30)24(29)26-15-21(23-8-5-13-32-23)28-12-11-18-6-3-4-7-19(18)16-28/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYMOXLMPUBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the methoxy-methylphenyl derivative, the tetrahydroisoquinoline, and the thiophene derivative. These components are then linked through amide bond formation under specific reaction conditions, often involving coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or H2O2.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the tetrahydroisoquinoline moiety suggests possible activity in the central nervous system, while the thiophene ring could impart anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique combination of aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Tetrahydroisoquinoline-Containing Derivatives
Compounds like 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride () share the tetrahydroisoquinoline core and thiophene substituent. However, the target compound replaces the naphthalenyl group with a methoxy-methylphenyl moiety and introduces an ethanediamide linker, enhancing hydrogen-bonding capacity compared to the amine-based linkage in .
Thiazolidinedione-Based Derivatives
Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () utilize a thiazolidinedione ring instead of tetrahydroisoquinoline. While both classes exhibit planar aromatic systems, the thiazolidinedione group confers distinct electronic properties (e.g., electron-withdrawing effects) and is associated with hypoglycemic activity in preclinical models .
Functional Comparisons
Binding Affinity and Selectivity
The tetrahydroisoquinoline moiety in the target compound may enhance affinity for aminergic receptors (e.g., serotonin or dopamine receptors) due to structural resemblance to endogenous ligands. In contrast, thiazolidinedione derivatives () show stronger interactions with peroxisome proliferator-activated receptors (PPAR-γ), linked to insulin sensitization .
Metabolic Stability
The thiophene group in the target compound likely improves metabolic stability compared to purely phenyl-substituted analogs (e.g., ’s benzamide derivatives), as sulfur-containing heterocycles resist cytochrome P450-mediated oxidation .
Structure-Activity Relationship (SAR) Insights
- Methoxy-methylphenyl group : Increases lipophilicity and may enhance blood-brain barrier penetration compared to unsubstituted phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
